molecular formula C8H5BrN2O2 B13125776 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Katalognummer: B13125776
Molekulargewicht: 241.04 g/mol
InChI-Schlüssel: LQMGAWGRSQSFAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a bromine atom at the 6th position, a methyl group at the 1st position, and a dione functional group at the 2nd and 3rd positions of the pyrrolo[2,3-b]pyridine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine, followed by oxidation to introduce the dione functionality. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions to modify the dione functional group.

    Reduction: Reduction reactions can be employed to convert the dione group into hydroxyl groups or other reduced forms.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is largely dependent on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but often include key signaling pathways related to cell proliferation, apoptosis, and metabolism.

Vergleich Mit ähnlichen Verbindungen

    1H-Pyrrolo[2,3-b]pyridine: Lacks the bromine and dione functional groups, making it less reactive in certain chemical reactions.

    6-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the methyl and dione groups, leading to different chemical properties and reactivity.

    1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione:

Uniqueness: 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is unique due to the combination of its bromine, methyl, and dione functional groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and development in multiple fields.

Eigenschaften

Molekularformel

C8H5BrN2O2

Molekulargewicht

241.04 g/mol

IUPAC-Name

6-bromo-1-methylpyrrolo[2,3-b]pyridine-2,3-dione

InChI

InChI=1S/C8H5BrN2O2/c1-11-7-4(6(12)8(11)13)2-3-5(9)10-7/h2-3H,1H3

InChI-Schlüssel

LQMGAWGRSQSFAK-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=CC(=N2)Br)C(=O)C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.